2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole
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Overview
Description
2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound’s structure includes a piperidine ring substituted with a fluoromethyl group and an indole moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The fluoromethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents. The final step involves coupling the fluoromethylpiperidine with an indole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Mechanism of Action
The mechanism of action of 2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the indole moiety can facilitate interactions with aromatic residues in proteins. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(trifluoromethyl)piperidine-1-carbonyl]-1H-indole: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-[(tert-butoxy)carbonyl]-4-(fluoromethyl)piperidine-4-carboxylic acid: Contains a piperidine ring with a fluoromethyl group and a carboxylic acid moiety.
Uniqueness
2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of a fluoromethyl-substituted piperidine ring and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17FN2O |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C15H17FN2O/c16-10-11-5-7-18(8-6-11)15(19)14-9-12-3-1-2-4-13(12)17-14/h1-4,9,11,17H,5-8,10H2 |
InChI Key |
YGIHKSDQEKBCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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